

(1S,2S,3R)-DT-061 CAS number and chemical properties

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Compound of Interest

Compound Name: (1S,2S,3R)-DT-061

Cat. No.: B15575927

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(1S,2S,3R)-DT-061: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S,3R)-DT-061 is the enantiomer of the potent and orally bioavailable small molecule activator of Protein Phosphatase 2A (PP2A), DT-061. While the (1R,2R,3S) enantiomer of DT-061 is the active form that stabilizes the PP2A-B56α heterotrimer and promotes dephosphorylation of key oncogenic proteins, the (1S,2S,3R) enantiomer serves as a crucial negative control in research settings to ensure the observed effects are specific to the targeted PP2A activation.[1] This guide provides an in-depth overview of the chemical properties, mechanism of action, and relevant experimental protocols for **(1S,2S,3R)-DT-061** and its active counterpart.

CAS Number and Chemical Identity

The active enantiomer, N-[(1R,2R,3S)-2-hydroxy-3-(10H-phenoxazin-10-yl)cyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide, is assigned CAS Number 1809427-19-7. While a specific CAS number for the (1S,2S,3R) enantiomer is not separately cataloged in all databases, it is identified as the inactive enantiomer of the compound with this CAS number.



Chemical Properties

The following table summarizes the key chemical properties of DT-061.

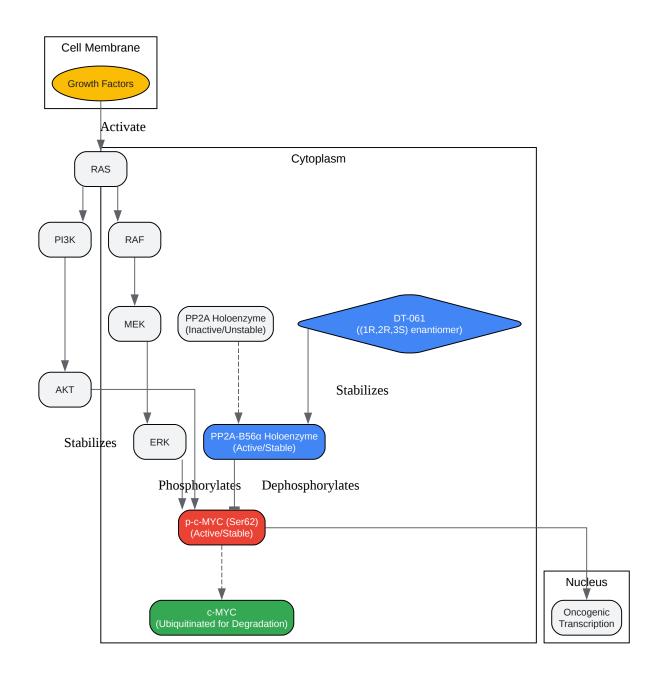
Property	Value
Molecular Formula	C25H23F3N2O5S
Molecular Weight	520.52 g/mol
Appearance	Solid powder
Solubility	Soluble in DMSO
Storage	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C

Mechanism of Action: PP2A Activation

DT-061 functions as a Small Molecule Activator of PP2A (SMAP). It selectively binds to a pocket formed at the interface of the A, B56 α , and C subunits of the PP2A heterotrimer. This binding stabilizes the complex, enhancing its phosphatase activity towards specific substrates, most notably the oncoprotein c-MYC. The dephosphorylation of c-MYC at Serine 62 leads to its destabilization and subsequent degradation, thereby suppressing tumor growth.

Signaling Pathway Diagram





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Caption: Signaling pathway of DT-061-mediated PP2A activation and c-MYC degradation.



Experimental Protocols In Vitro PP2A Phosphatase Activity Assay

This protocol is adapted from methods utilizing the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) to measure phosphatase activity.

Materials:

- Purified PP2A holoenzyme (A, B56α, and C subunits)
- DT-061 (active enantiomer) and (1S,2S,3R)-DT-061 (negative control) dissolved in DMSO
- DiFMUP substrate (e.g., from Thermo Fisher Scientific, Cat. No. E12020)
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.1 mM CaCl2, 1 mM MnCl2, 0.025%
 Brij-35
- 96-well black, flat-bottom plates
- Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

- Prepare a 2X working solution of the PP2A enzyme in Assay Buffer.
- Prepare serial dilutions of DT-061 and the (1S,2S,3R) enantiomer in DMSO, and then dilute into Assay Buffer. Include a DMSO-only control.
- Add 25 μL of the compound dilutions to the wells of the 96-well plate.
- Add 25 μL of the 2X PP2A enzyme solution to each well.
- Incubate the plate at room temperature for 15 minutes.
- Prepare a 2X DiFMUP substrate solution in Assay Buffer.
- Initiate the reaction by adding 50 μL of the 2X DiFMUP solution to each well.



- Immediately begin kinetic reading on the fluorescence plate reader, taking measurements every 1-2 minutes for 30-60 minutes.
- Calculate the rate of DiFMUP dephosphorylation (increase in fluorescence over time) for each condition. Compare the activity in the presence of the active DT-061 to the negative control enantiomer and the DMSO control.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to verify the direct binding of DT-061 to the PP2A complex in a cellular context.

Materials:

- Cancer cell line of interest (e.g., H358, KRAS-mutant lung cancer line)
- DT-061 (active enantiomer) and (1S,2S,3R)-DT-061 (negative control)
- Phosphate-buffered saline (PBS)
- Lysis buffer with protease and phosphatase inhibitors
- Antibodies for Western blotting (e.g., anti-PP2A-A, anti-PP2A-C)
- SDS-PAGE and Western blotting equipment

Procedure:

- Culture cells to ~80% confluency.
- Treat cells with either DT-061, (1S,2S,3R)-DT-061, or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
- Harvest and resuspend the cells in PBS.
- Aliquot the cell suspension into PCR tubes.



- Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
- · Lyse the cells by freeze-thaw cycles.
- Centrifuge the lysates at high speed to pellet aggregated proteins.
- Collect the supernatant (soluble protein fraction).
- Analyze the amount of soluble PP2A-A and PP2A-C subunits at each temperature by Western blotting.
- A shift in the melting curve (i.e., increased protein stability at higher temperatures) in the
 presence of the active DT-061 compared to the negative control and vehicle indicates target
 engagement.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of DT-061 in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., BALB/c nude)
- Cancer cell line for implantation (e.g., H441 lung cancer cells)
- DT-061 formulated for oral gavage
- Vehicle control
- Calipers for tumor measurement

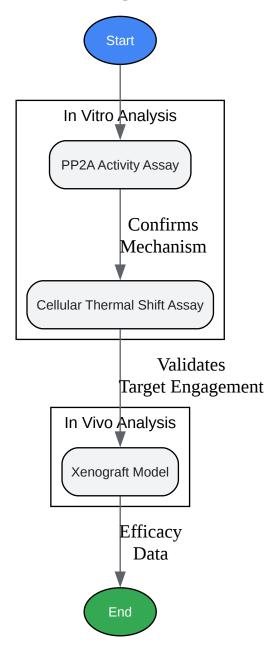
Procedure:

- Subcutaneously inject cancer cells into the flank of the mice.
- Monitor tumor growth. When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.



- Administer DT-061 (e.g., 5 mg/kg) or vehicle control via oral gavage daily or as determined.
- Measure tumor volume with calipers every 2-3 days.
- Monitor the body weight and general health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

Experimental Workflow Diagram





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Caption: A logical workflow for the preclinical evaluation of DT-061.

Conclusion

(1S,2S,3R)-DT-061 is an indispensable tool for researchers studying the therapeutic potential of PP2A activation. Its use as a negative control is critical for validating that the cellular and anti-tumor effects of DT-061 are a direct result of its specific interaction with and stabilization of the PP2A-B56 α holoenzyme. The experimental protocols outlined in this guide provide a robust framework for investigating the activity and efficacy of this class of compounds.

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References

- 1. medchemexpress.com [medchemexpress.com]
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